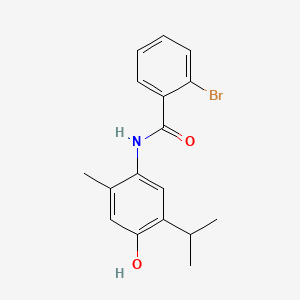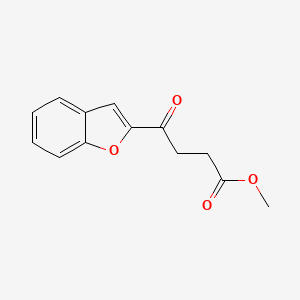
2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction 2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is a compound that falls within a broader class of chemical entities known for their significant intermolecular interactions and potential applications in various fields including pharmacology and material science. Although the exact compound might not be directly mentioned in available studies, similar derivatives have been synthesized and characterized, providing a contextual background for understanding its chemical nature and potential applications.
Synthesis Analysis Compounds similar to 2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide have been synthesized through various chemical reactions, often starting from corresponding benzoic acids or other related intermediates. These synthesis processes involve different stages including bromination, amidation, and other specific chemical transformations tailored to introduce the desired functional groups onto the benzamide scaffold (Polo et al., 2019).
Molecular Structure Analysis The molecular structure of benzamide derivatives, including bromo-substituted compounds, has been extensively analyzed using X-ray diffraction, revealing details about their crystal packing, hydrogen bonding, and overall molecular geometry. These studies highlight the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure (Saeed et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is a compound that belongs to a broader class of chemicals that have been synthesized and studied for various properties, including intermolecular interactions, crystal structures, and potential applications in drug design and materials science. For instance, research into similar brominated benzamides has revealed their synthesis methodologies, crystal packing stabilized by hydrogen bonds, and additional π-interactions, which are crucial for understanding the compound's solid-state behavior and potential functionalities in molecular assemblies (Saeed et al., 2020).
Antipathogenic Activity
Compounds with structural similarities to 2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide have been explored for their antipathogenic activities. Studies have identified the significant potential of these derivatives, especially in combating biofilm-forming bacteria. This area of research suggests that brominated benzamides could play a role in developing novel antimicrobial agents with specific mechanisms targeting biofilm-associated pathogens (Limban, Marutescu, & Chifiriuc, 2011).
Reaction Mechanisms and Synthesis Pathways
The chemical reactivity of brominated benzamide derivatives, including reaction mechanisms under various conditions (e.g., photocyclization), provides valuable insights into synthesizing complex molecules with potential biological and industrial applications. Such studies enhance our understanding of reaction pathways and can lead to the development of novel synthetic methods for compounds with specific desired properties (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
Potential for Molecularly Imprinted Polymers
Research into the synthesis of benzamide derivatives has implications for creating molecularly imprinted polymers (MIPs). These polymers have high specificity toward certain molecules, indicating that brominated benzamides could serve as templates or functional monomers in designing MIPs for applications in sensing, separation, and catalysis (Sobiech, Maciejewska, & Luliński, 2022).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Benzamides can be harmful if swallowed or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide” would depend on its exact properties.
Propiedades
IUPAC Name |
2-bromo-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-10(2)13-9-15(11(3)8-16(13)20)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHQNQUJAJWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Br)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)
![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)